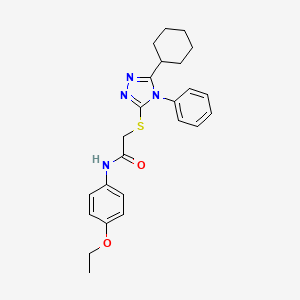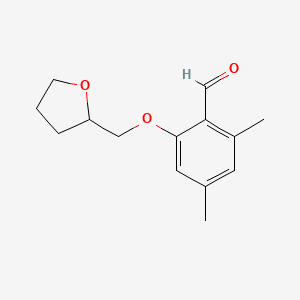
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with two methyl groups and a tetrahydrofuran-2-ylmethoxy group. It is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde typically involves the reaction of 2,4-dimethylphenol with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl groups and the tetrahydrofuran-2-ylmethoxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzoic acid.
Reduction: 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzyl alcohol.
Substitution: Products will vary based on the specific substitution reaction.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde depends on its specific applicationThe aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the tetrahydrofuran-2-ylmethoxy group, making it less complex.
6-((Tetrahydrofuran-2-yl)methoxy)benzaldehyde: Lacks the two methyl groups, affecting its reactivity and properties.
2,4-Dimethyl-6-methoxybenzaldehyde: Contains a methoxy group instead of the tetrahydrofuran-2-ylmethoxy group, altering its steric and electronic properties.
Uniqueness
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde is unique due to the presence of both the tetrahydrofuran-2-ylmethoxy group and the two methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(oxolan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H18O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h6-8,12H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
KIVMSIUNIFLQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCC2CCCO2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


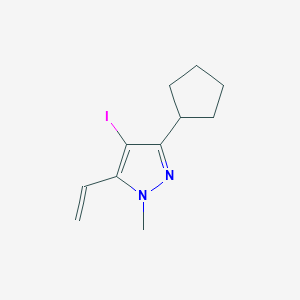
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
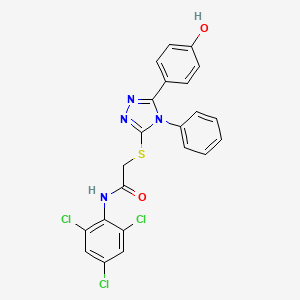
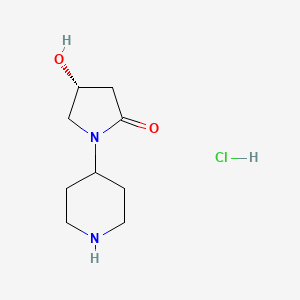
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
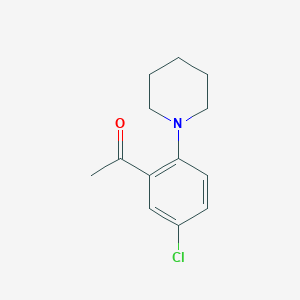



![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
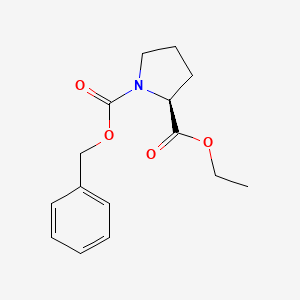
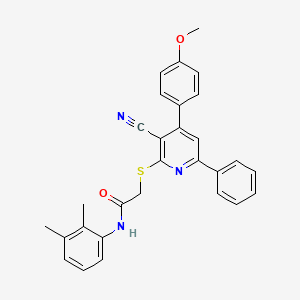
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
